methyl 1-ethynylcyclohexane-1-carboxylate
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Overview
Description
Methyl 1-ethynylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexane, featuring an ethynyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
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Alkyne Addition Method: : One common method for synthesizing methyl 1-ethynylcyclohexane-1-carboxylate involves the addition of an ethynyl group to a cyclohexane derivative. This can be achieved through a reaction between cyclohexanone and ethynyl magnesium bromide, followed by esterification with methanol in the presence of an acid catalyst .
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Sonogashira Coupling: : Another method involves the Sonogashira coupling reaction, where a halogenated cyclohexane derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for introducing the ethynyl group under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 1-ethynylcyclohexane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones .
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Reduction: : Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process converts the ethynyl group into an ethyl group, yielding methyl 1-ethylcyclohexane-1-carboxylate .
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups. Common reagents include halogens and organometallic compounds .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., Br2, Cl2), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Methyl 1-ethylcyclohexane-1-carboxylate
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Methyl 1-ethynylcyclohexane-1-carboxylate has several applications in scientific research:
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Organic Synthesis: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Materials Science: : The compound is used in the synthesis of polymers and advanced materials, where its unique structural features contribute to desirable properties such as rigidity and thermal stability.
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Biological Studies: : Researchers use this compound to study enzyme interactions and metabolic pathways, as its structural analogs can mimic natural substrates.
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Medicinal Chemistry: : It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which methyl 1-ethynylcyclohexane-1-carboxylate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethylcyclohexane-1-carboxylate
- Methyl 1-propynylcyclohexane-1-carboxylate
- Methyl 1-butynylcyclohexane-1-carboxylate
Uniqueness
Methyl 1-ethynylcyclohexane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. Compared to its analogs, it offers a balance of rigidity and flexibility, making it suitable for diverse applications in synthesis and materials science.
Properties
CAS No. |
83188-26-5 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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